molecular formula C19H17NO2 B1302364 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid CAS No. 725687-86-5

8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Cat. No. B1302364
CAS RN: 725687-86-5
M. Wt: 291.3 g/mol
InChI Key: GITXONJUANHELJ-UHFFFAOYSA-N
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Description

8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (EMQC) is an organic compound that has been studied for its potential applications in the scientific research field. The compound is mainly used as a reagent in synthetic organic chemistry. EMQC has been found to have a wide range of applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid has a wide range of applications in the scientific research field. It has been used as a reagent in the synthesis of a variety of molecules, including aryl amines, heterocycles, and peptides. 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid has also been used as a reagent in the synthesis of a variety of pharmaceuticals, including antimalarials, anti-inflammatory agents, and anti-cancer agents.

Mechanism of Action

8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is an organic compound that is involved in a variety of chemical reactions. 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative, which means that it can act as a Lewis acid or a Lewis base. As a Lewis acid, 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid can act as a catalyst in a variety of reactions, such as nucleophilic substitution and electrophilic addition. As a Lewis base, 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid can act as a nucleophile in a variety of reactions, such as nucleophilic substitution and electrophilic addition.
Biochemical and Physiological Effects
8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid can act as a modulator of various enzyme activities, such as cytochrome P450, acetylcholinesterase, and monoamine oxidase. 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid has also been found to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid in laboratory experiments has a number of advantages. 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is relatively stable in aqueous solutions and can be used in a variety of chemical reactions. 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is also relatively non-toxic and has been found to be well tolerated in animal models. However, there are some limitations to the use of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid in laboratory experiments. 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is not soluble in organic solvents, which can make it difficult to use in certain reactions. Additionally, 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid can be expensive, which can limit its use in certain experiments.

Future Directions

The potential applications of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid are still being explored. Future research could focus on developing new synthetic methods for the synthesis of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid and its derivatives. Additionally, further research could focus on the development of new pharmaceuticals that utilize 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid as a modulator of enzyme activities. Finally, further research could focus on the development of new drug delivery systems that utilize 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid as a carrier molecule.

Synthesis Methods

8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid can be synthesized by a number of different methods. The most common method is the reaction of p-bromoacetophenone with ethylmagnesium bromide in the presence of a base, such as sodium hydroxide. This reaction forms a quinoline derivative, which is then reacted with acetic anhydride to form the desired 8-ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid.

properties

IUPAC Name

8-ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-3-13-8-6-10-15-16(19(21)22)11-17(20-18(13)15)14-9-5-4-7-12(14)2/h4-11H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITXONJUANHELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501216435
Record name 8-Ethyl-2-(2-methylphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

CAS RN

725687-86-5
Record name 8-Ethyl-2-(2-methylphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725687-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Ethyl-2-(2-methylphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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